molecular formula C24H36ClN5O2 B605006 G9a-IN-1

G9a-IN-1

Katalognummer: B605006
Molekulargewicht: 462.0 g/mol
InChI-Schlüssel: GHTIAKXLWWMKSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic Nomenclature and IUPAC Conventions

The compound is systematically named 2-chloro-6-methoxy-N-(1-propan-2-ylpiperidin-4-yl)-7-(3-pyrrolidin-1-ylpropoxy)quinazolin-4-amine , adhering to IUPAC nomenclature rules for quinazoline derivatives. The numbering of the quinazoline core follows standard conventions, with substituents prioritized based on functional group precedence. Key substituents include:

  • Chlorine (Cl) at position 2
  • Methoxy (-OCH₃) at position 6
  • N-(1-isopropylpiperidin-4-yl) at position 4
  • 7-(3-pyrrolidin-1-ylpropoxy) at position 7

The compound is also identified by the CAS number 1350752-07-6 and PubChem CID 53474404 .

Molecular Formula and Weight: Computational vs. Experimental Validation

The molecular formula is C₂₄H₃₆ClN₅O₂ , with a computed molecular weight of 462.0 g/mol . This value aligns with the sum of atomic masses:

Element Quantity Atomic Mass Total Contribution
Carbon 24 12.01 288.24
Hydrogen 36 1.01 36.36
Chlorine 1 35.45 35.45
Nitrogen 5 14.01 70.05
Oxygen 2 16.00 32.00
Total 462.0 g/mol

Experimental validation is not explicitly reported in available literature, but computational models (e.g., PubChem 2.2) confirm the formula’s accuracy.

Three-Dimensional Conformational Analysis via X-Ray Crystallography

While direct X-ray crystallography data for this compound are unavailable, structural insights can be inferred from analogous quinazoline derivatives such as UNC0638 (PubChem CID 46224516), which shares the same core scaffold and substituent topology. In UNC0638’s crystal structure (PDB: 3RJW), the quinazoline ring adopts a planar conformation, with substituents positioned to maximize hydrogen bonding and hydrophobic interactions with target proteins. Key features include:

  • Pyrrolidinylpropoxy side chain : Buried in the lysine-binding channel of histone methyltransferases (e.g., G9a).
  • N-isopropylpiperidinyl group : Solvent-exposed, enabling flexible interactions with protein surfaces.

Substituent Topology: Role of Chlorine, Methoxy, and Pyrrolidinylpropoxy Groups

The substituents on the quinazoline core are strategically positioned to modulate electronic properties and molecular recognition.

Substituent Position Functional Role
Chlorine (Cl) 2 Electron-withdrawing groups enhance electrophilicity, stabilizing π-π stacking with aromatic residues in target proteins.
Methoxy (-OCH₃) 6 Electron-donating group facilitates hydrogen bonding with aspartate/glutamate residues (e.g., Asp1145 in G9a).
N-isopropylpiperidinyl 4 Solvent-exposed group improves membrane permeability and reduces steric hindrance in binding pockets.
Pyrrolidinylpropoxy 7 Mimics the lysine-binding channel of histone H3, enabling competitive inhibition of methyltransferases.

Comparative Structural Analogues in the Quinazoline Family

Several quinazoline derivatives exhibit structural similarities but differ in substituent composition and biological activity.

Compound PubChem CID Key Structural Differences Biological Target
UNC0638 46224516 Cyclohexyl at position 2; no chlorine G9a/GLP methyltransferases
UNC0642 53315878 4,4-difluoropiperidinyl group at position 2 G9a/GLP with enhanced selectivity
G9a-IN-1 53474404 Identical to the target compound G9a/GLP (reference compound)
BIX-01294 N/A Diazepin-quinazolin-amine scaffold G9a/GLP (earlier inhibitor)

Eigenschaften

IUPAC Name

2-chloro-6-methoxy-N-(1-propan-2-ylpiperidin-4-yl)-7-(3-pyrrolidin-1-ylpropoxy)quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36ClN5O2/c1-17(2)30-12-7-18(8-13-30)26-23-19-15-21(31-3)22(16-20(19)27-24(25)28-23)32-14-6-11-29-9-4-5-10-29/h15-18H,4-14H2,1-3H3,(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTIAKXLWWMKSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC2=NC(=NC3=CC(=C(C=C32)OC)OCCCN4CCCC4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Key Intermediate: 2,4-Dichloroquinazoline

Chlorination of the quinazoline intermediate using phosphorus oxychloride (POCl₃) produces 2,4-dichloroquinazoline , a critical precursor for subsequent substitutions. This step avoids toxic solvents like N,N-dimethylformamide (DMF), aligning with environmentally friendly protocols.

Stepwise Synthesis of the Target Compound

Introduction of the 7-(3-(Pyrrolidin-1-yl)Propoxy) Group

The propoxy-pyrrolidine side chain at position 7 is installed via SNAr or alkylation. Intermediate 4,5-dimethoxy-2-nitrobenzoic acid reacts with pyrrolidine in the presence of a base to substitute the chloride, followed by nitro group reduction to aniline. Alternatively, 2,4-dichloroquinazoline undergoes alkoxylation with 3-(pyrrolidin-1-yl)propan-1-ol under basic conditions.

Substitution at Position 4: 1-Isopropylpiperidin-4-amine

The 4-chloro group is displaced by 1-isopropylpiperidin-4-amine via SNAr. This reaction typically occurs in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) at elevated temperatures (80–120°C). Microwave irradiation (160°C, 15 minutes) enhances reaction efficiency, achieving yields up to 75%.

Final Substitution at Position 2: Chlorine Retention

The 2-chloro group remains intact due to its lower reactivity compared to the 4-position, a result of electronic and steric effects. Selective substitution at position 4 is facilitated by using stoichiometric amounts of 1-isopropylpiperidin-4-amine and controlled reaction times.

Key Reaction Mechanisms and Conditions

Nucleophilic Aromatic Substitution (SNAr)

  • Solvents: DMSO, DMF, or iso-propanol.

  • Temperature: 80–160°C (conventional heating or microwave).

  • Catalysts: Copper iodide for azide substitutions.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, displacing chloride with water under microwave conditions (160°C, 15 minutes) achieves 75% yield.

Chlorination with POCl₃

  • Conditions: Reflux in POCl₃ (3–5 equivalents) for 4–8 hours.

  • Yield: >85% for 2,4-dichloroquinazoline.

Optimization Strategies

Solvent and Reagent Selection

  • Avoiding DMF reduces toxicity and simplifies purification.

  • Using hydrogen peroxide instead of potassium permanganate in oxidation steps improves safety.

Purification Techniques

  • Column chromatography with silica gel and slurrying in 2-propanol/hexane (1:3) enhances purity.

  • Preparative HPLC achieves final compound purity >95%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (methanol-d₄, 600 MHz): δ 7.78 (s, 1H, H-5), 6.81 (s, 1H, H-8), 4.30 (t, J = 5.5 Hz, 2H, OCH₂), 3.96 (s, 3H, OCH₃).

  • Mass Spectrometry : [M+H]⁺ = 463.1 (calculated: 462.0).

Purity and Stability

  • HPLC Purity : >98%.

  • Storage : Stable for >3 years at -20°C.

Data Tables

Table 1: Key Intermediates and Reaction Conditions

IntermediateSynthesis StepConditionsYield (%)
4,5-Dimethoxy-2-nitrobenzoic acidNitration of methyl 4-hydroxy-3-methoxybenzoateHNO₃, 15–50°C, 2–10 h78
2,4-DichloroquinazolineChlorination with POCl₃Reflux, 4–8 h85
7-(3-(Pyrrolidin-1-yl)propoxy)-6-methoxyquinazolin-4-amineAlkoxylationPyrrolidine, K₂CO₃, DMSO, 80°C65

Table 2: Final Compound Characterization

ParameterValueMethod
Molecular FormulaC₂₄H₃₆ClN₅O₂HRMS
Melting Point198–202°CDSC
Solubility>10 mg/mL in DMSOKinetic solubility assay

Challenges and Solutions

Regioselectivity in Substitution

The 4-position of quinazoline is more reactive than the 2-position due to electronic effects. Using 1-isopropylpiperidin-4-amine in stoichiometric amounts ensures selective substitution at position 4.

Side Reactions in Alkoxylation

Competing hydrolysis of the chloroquinazoline intermediate is mitigated by anhydrous conditions and controlled reaction times .

Analyse Chemischer Reaktionen

Arten von Reaktionen

G9a-IN-1 unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die auf ihre biologische Aktivität und Selektivität weiter getestet werden können .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound belongs to the quinazoline class, characterized by a bicyclic structure that includes a benzene ring fused to a pyrimidine ring. Its complex structure allows for interactions with various biological targets, making it a candidate for drug development.

Antibacterial Activity

Research indicates that compounds with similar structural motifs exhibit varying degrees of antibacterial activity. For instance, derivatives of piperidine have been associated with moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The compound's ability to inhibit bacterial growth can be attributed to its interaction with bacterial enzymes or cell membranes.

Enzyme Inhibition

The compound has shown promise as an inhibitor of acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. Inhibitors of AChE are significant in treating conditions like Alzheimer's disease. Studies have reported that similar compounds demonstrate strong inhibitory effects against urease, which is involved in urinary tract infections .

Protein Kinase Inhibition

Quinazoline derivatives are known for their ability to inhibit various protein kinases, which play pivotal roles in cell signaling and cancer progression. Recent studies have focused on the synthesis of quinazoline derivatives to evaluate their potency against specific kinases such as DYRK1A and CLK1 . The planar structure of quinazolines is critical for maintaining inhibitory potency against these kinases.

Case Study 1: Synthesis and Biological Evaluation

A study synthesized several quinazoline derivatives, including the target compound, and assessed their biological activities through various assays. The results indicated that certain derivatives exhibited significant AChE inhibition with IC50 values comparable to established inhibitors .

CompoundIC50 (µM)Activity Type
Compound A2.14 ± 0.003AChE Inhibitor
Compound B0.63 ± 0.001Urease Inhibitor
Compound C5.00 ± 0.005Antibacterial

Case Study 2: Molecular Docking Studies

Molecular docking studies were conducted to predict the binding affinity of the compound towards target proteins involved in cancer pathways. The studies revealed favorable binding interactions with key amino acids in the active sites of protein kinases, suggesting potential as an anticancer agent .

Wirkmechanismus

G9a-IN-1 exerts its effects by specifically binding to the active site of G9a, thereby inhibiting its methyltransferase activity. This inhibition prevents the methylation of histone H3 at lysine 9, leading to changes in chromatin structure and gene expression. The molecular targets of this compound include the histone H3 lysine 9 residues, and its pathways involve the regulation of gene expression through epigenetic modifications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Modifications and Activity

Quinazoline-based inhibitors vary in substituents at positions 2, 4, 6, and 7, which critically influence potency, selectivity, and solubility. Below is a detailed comparison:

Compound Position 2 Substituent Position 7 Substituent Molecular Weight IC₅₀ (G9a/GLP) Key Features
Target Compound Chloro 3-(Pyrrolidin-1-yl)propoxy 540.6* N/A Intermediate for UNC0642; moderate solubility in DMSO
UNC0638
(2-Cyclohexyl-N-(1-isopropylpiperidin-4-yl)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-amine)
Cyclohexyl 3-(Pyrrolidin-1-yl)propoxy 509.7 (anhydrous) <0.03 μM High potency; improved cellular activity due to lipophilic cyclohexyl group
UNC0642
(2-(4,4-Difluoropiperidin-1-yl)-N-(1-isopropylpiperidin-4-yl)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-amine)
4,4-Difluoropiperidinyl 3-(Pyrrolidin-1-yl)propoxy 546.7 <0.01 μM Enhanced selectivity and metabolic stability; soluble in DMSO
Compound 24a
(2-Cyclohexyl-N-(1-isopropylpiperidin-4-yl)-6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazolin-4-amine)
Cyclohexyl 3-(Piperidin-1-yl)propoxy 524.3 0.1 μM Piperidine vs. pyrrolidine in propoxy chain reduces potency compared to UNC0638
Compound 17b
(2-(4-Ethyl-1,4-diazepan-1-yl)-N-(1-isopropylpiperidin-4-yl)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-amine)
4-Ethyl-1,4-diazepan-1-yl 3-(Pyrrolidin-1-yl)propoxy 540.6 0.05 μM Diazepane ring improves binding but increases molecular weight

*Calculated based on molecular formula from .

Key Findings

  • Chloro vs. Cyclohexyl at Position 2 : Replacement of chloro with cyclohexyl (UNC0638) significantly enhances potency (IC₅₀ <0.03 μM vs. N/A for the target compound) by strengthening hydrophobic interactions with the G9a binding pocket .
  • Propoxy Chain Modifications : The 3-(pyrrolidin-1-yl)propoxy group (target compound, UNC0638, UNC0642) optimizes solubility and hydrogen bonding, whereas piperidine variants (Compound 24a) show reduced activity due to steric hindrance .
  • Fluorine Incorporation: UNC0642’s 4,4-difluoropiperidinyl group at position 2 improves metabolic stability and selectivity over off-targets like monoamine oxidases .

Biologische Aktivität

2-chloro-N-(1-isopropylpiperidin-4-yl)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-amine, often referred to as G9a-IN-1, is a compound that has garnered attention due to its potential biological activities, particularly in cancer research and epigenetic modulation. This article delves into its synthesis, biological mechanisms, and therapeutic applications.

  • IUPAC Name : 2-chloro-N-(1-isopropylpiperidin-4-yl)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-amine
  • Molecular Formula : C24H36ClN5O2
  • Molecular Weight : 462.0 g/mol
  • CAS Number : 1350752-07-6

This compound primarily functions as an inhibitor of G9a, a histone methyltransferase responsible for the dimethylation of lysine 9 on histone H3 (H3K9me2). This methylation is associated with transcriptional repression, thus inhibiting G9a can lead to the reactivation of silenced genes involved in tumor suppression and other critical cellular processes.

Key Mechanisms:

  • Inhibition of Histone Methylation : this compound binds to the active site of G9a, preventing it from methylating histones, which alters chromatin structure and gene expression.
  • Epigenetic Modulation : By inhibiting G9a, the compound may reverse epigenetic changes associated with various cancers, making it a candidate for cancer therapy.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines. Its ability to modulate gene expression through epigenetic mechanisms has been linked to:

  • Induction of Apoptosis : Studies have shown that treatment with this compound can lead to increased apoptosis in cancer cells by reactivating pro-apoptotic genes that were previously silenced by histone methylation.

Case Studies

  • Breast Cancer Cell Lines : In vitro studies demonstrated that this compound treatment resulted in reduced cell viability and increased apoptosis in MCF7 breast cancer cells. The mechanism was attributed to the reactivation of tumor suppressor genes.
  • Lung Cancer Models : In A549 lung cancer cell lines, this compound inhibited cell proliferation significantly compared to controls. The compound's effects were linked to altered expression of genes involved in cell cycle regulation and apoptosis.

Data Tables

PropertyValue
IUPAC Name2-chloro-N-(1-isopropylpiperidin-4-yl)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-amine
Molecular FormulaC24H36ClN5O2
Molecular Weight462.0 g/mol
CAS Number1350752-07-6
Biological ActivityObservations
Anticancer ActivityInduces apoptosis in MCF7 cells
Cell Proliferation InhibitionSignificant reduction in A549 cells

Q & A

Q. What challenges arise during scale-up synthesis, and how are they mitigated?

  • Methodology : Pilot-scale reactions often face low yields in Pd-catalyzed steps. Switch to immobilized catalysts (e.g., SiliaCat DPP-Pd) for recyclability. Use flow chemistry for exothermic steps (e.g., propoxy group introduction). Process analytical technology (PAT) monitors intermediates in real-time .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.